molecular formula C28H34N2O5 B11626209 3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11626209
M. Wt: 478.6 g/mol
InChI Key: MUFCBUWJEABAPL-SHHOIMCASA-N
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Description

The compound 3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a synthetic pyrrolidinone derivative characterized by a complex substitution pattern. Its structure includes:

  • A 3-methyl-4-propoxybenzoyl group at position 4, contributing steric bulk and lipophilicity.
  • A 4-methylphenyl substituent at position 5, enhancing aromatic interactions.
  • A 2-(morpholin-4-yl)ethyl chain at position 1, introducing a polar, nitrogen-containing heterocycle that may influence solubility and receptor binding.

The compound’s stereoelectronic properties and three-dimensional conformation, likely determined via crystallographic methods such as SHELX , are critical for its functional interactions.

Properties

Molecular Formula

C28H34N2O5

Molecular Weight

478.6 g/mol

IUPAC Name

(4E)-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-5-(4-methylphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H34N2O5/c1-4-15-35-23-10-9-22(18-20(23)3)26(31)24-25(21-7-5-19(2)6-8-21)30(28(33)27(24)32)12-11-29-13-16-34-17-14-29/h5-10,18,25,31H,4,11-17H2,1-3H3/b26-24+

InChI Key

MUFCBUWJEABAPL-SHHOIMCASA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)C)/O)C

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core pyrrol-2-one structure, followed by the introduction of the hydroxy, benzoyl, and morpholinyl groups through a series of substitution and condensation reactions. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzoyl group can be reduced to a corresponding alcohol.

    Substitution: The morpholinyl group can be substituted with other amines or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the benzoyl group would produce an alcohol.

Scientific Research Applications

3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a family of pyrrolidinone derivatives with variations in substituents that significantly alter physicochemical and biological properties. Below is a comparative analysis with structurally related compounds from and :

Compound Position 4 Substituent Position 5 Substituent Morpholinyl Chain Key Structural Features
Target Compound 3-methyl-4-propoxybenzoyl 4-methylphenyl 2-(morpholin-4-yl)ethyl Moderate lipophilicity; balanced steric bulk and electronic effects from methyl/propoxy.
3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one 3-methyl-4-propoxybenzoyl 3-phenoxyphenyl 3-(morpholin-4-yl)propyl Increased lipophilicity and steric hindrance from phenoxyphenyl; longer morpholinyl chain.
3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one 4-methoxy-2-methylphenyl Pyridin-3-yl 2-(morpholin-4-yl)ethyl Electron-rich methoxy group; pyridine enhances polarity and hydrogen-bonding potential.

Impact of Structural Variations

Position 5 Substituents: The 4-methylphenyl group in the target compound provides moderate aromatic interactions compared to the 3-phenoxyphenyl in ’s analogue, which introduces stronger π-π stacking but reduces solubility.

Morpholinyl Chain Length :

  • The 2-(morpholin-4-yl)ethyl chain (target compound) offers a balance between polarity and steric effects, while the 3-(morpholin-4-yl)propyl chain () increases flexibility and may prolong metabolic stability .

Theoretical Property Analysis

Using molecular descriptors and tools like Multiwfn (), the following comparisons emerge:

  • Electrostatic Potential (ESP): The target compound’s benzoyl group exhibits a less polarized ESP compared to ’s methoxy analogue, suggesting weaker dipole interactions.
  • Van der Waals Volume: The phenoxyphenyl substituent () increases molecular volume by ~15% compared to the target compound, impacting packing efficiency in crystalline forms .
  • LogP Predictions: The target compound (estimated LogP ~3.2) is less lipophilic than ’s analogue (LogP ~4.1) due to the absence of the phenoxy group .

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